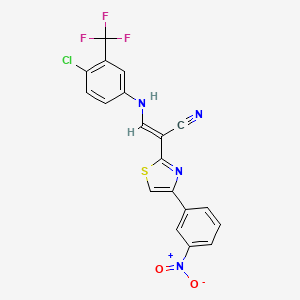

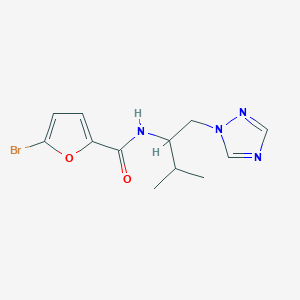

1-((3-(3-氯苯基)-2-氧代恶唑烷-5-基)甲基)-3-(4-(三氟甲基)苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,3-disubstituted ureas, which are structurally related to the compound of interest, involves the introduction of various substituents such as fluorine and chlorine into the phenyl fragment. In one study, yields ranging from 33% to 80% were achieved for these compounds. The synthesis process included the preparation of 1-isocyanatoadamantane, which was obtained for the first time through the reaction of diphenylphosphoryl azide with (adamantan-1-yl)carboxylic acid, resulting in an 85% yield . This demonstrates the feasibility of synthesizing complex ureas with halogenated phenyl groups, which is relevant to the compound .

Molecular Structure Analysis

Although the provided papers do not directly discuss the molecular structure of 1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea, they do provide insight into the structural aspects of similar urea derivatives. The presence of halogenated phenyl groups, as seen in the synthesized compounds, suggests that the compound of interest may exhibit significant molecular interactions due to the presence of electronegative fluorine and chlorine atoms, which can affect the overall molecular geometry and electronic distribution .

Chemical Reactions Analysis

The chemical reactivity of urea derivatives can be inferred from the synthesis methods described. The use of isocyanates in the synthesis suggests that the compound of interest may also be synthesized through reactions involving isocyanate intermediates. The cytotoxicity assays performed on similar compounds indicate that these ureas can undergo biological interactions, which may include binding to cellular targets or undergoing metabolic transformations . These reactions are crucial for understanding the potential applications of the compound in biomedical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-disubstituted ureas are not explicitly detailed in the provided papers. However, the structural features of these compounds, such as the presence of halogen atoms and the urea moiety, imply that they may possess unique physicochemical characteristics like solubility, melting points, and stability. The halogens could contribute to increased molecular weight and potential lipophilicity, while the urea group could influence hydrogen bonding capacity . These properties are essential for predicting the behavior of the compound in various environments and could be crucial for its application in drug design or material science.

科学研究应用

电化学技术

Tsuda、Stafford 和 Hussey (2017) 的研究重点介绍了使用卤代铝室温离子液体 (RTIL) 及其与尿素等分子的混合物开发电化学技术。这些进步在电镀和能量存储中得到应用,表明尿素衍生物在电化学工艺和技术中的更广泛相关性 (Tsuda, Stafford, & Hussey, 2017).

药用应用

Kosikowska 和 Berlicki (2011) 对包括尿素衍生物在内的脲酶抑制剂的专利综述强调了它们在治疗由幽门螺杆菌等病原体引起的胃和尿路感染方面的潜力。这表明尿素衍生物在开发治疗剂中的重要性 (Kosikowska & Berlicki, 2011).

环境科学

对三氯生等抗菌剂的出现和毒性的研究,它与许多复杂有机化合物具有结构相似性,突出了这些化合物对环境的影响和潜在的毒理作用。这强调了研究化学化合物(包括尿素衍生物)的持久性和影响的重要性 (Bedoux et al., 2012).

农业研究

瘤胃细菌脲酶在反刍动物中对尿素代谢和调节的研究(Jin 等人,2018 年)以及脲酶和硝化抑制剂对减少化肥氮损失的影响(Ray 等人,2020 年)证明了尿素基化合物的农业相关性。这些见解突出了“1-((3-(3-氯苯基)-2-氧代恶唑烷-5-基)甲基)-3-(4-(三氟甲基)苯基)脲”等专用化合物在提高化肥效率和减少环境影响方面的潜力 (Jin, Zhao, Zheng, Beckers, & Wang, 2018); (Ray, Nkwonta, Forrestal, Danaher, Richards, O’Callaghan, Hogan, & Cummins, 2020).

属性

IUPAC Name |

1-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClF3N3O3/c19-12-2-1-3-14(8-12)25-10-15(28-17(25)27)9-23-16(26)24-13-6-4-11(5-7-13)18(20,21)22/h1-8,15H,9-10H2,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYEIUZLHKVZMJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC(=CC=C2)Cl)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClF3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2509056.png)

![7-Methylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2509058.png)

![2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2509059.png)

![2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2509065.png)

![ethyl 6-benzyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2509068.png)

![1,3-Dimethyl-5-methylsulfanyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2509074.png)

![2-(2-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2509078.png)